molecular formula C5H9NOS B1226400 5,5-Dimethyl-1,3-oxazolidine-2-thione CAS No. 3980-52-7

5,5-Dimethyl-1,3-oxazolidine-2-thione

Cat. No. B1226400
CAS RN: 3980-52-7
M. Wt: 131.2 g/mol
InChI Key: KQFUFUCGYCUHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1,3-oxazolidine-2-thione is a natural product found in Limnanthes alba, Moringa stenopetala, and Reseda alba with data available.

Scientific Research Applications

Heterocyclic Compound Reactivity and Applications

Heterocyclic compounds like 1,3-oxazolidine-2-thione have been a focal point in scientific research due to their broad range of applications. Specifically, the reactivity of 1,2,4-triazole-3-thione derivatives, which share similar structural features with 5,5-Dimethyl-1,3-oxazolidine-2-thione, is significant. These compounds exhibit antioxidant and antiradical activities and positively impact biochemical processes, especially in patients exposed to high doses of radiation. The comparison of these compounds with biogenic amino acids such as cysteine, which also has a free SH-group, underscores their importance in biomedical research (А. G. Kaplaushenko, 2019).

Catalysis and Synthetic Methodologies

The synthesis of 1,3-oxazole derivatives is another area where compounds like 5,5-Dimethyl-1,3-oxazolidine-2-thione show great promise. These heterocyclic rings are pivotal in medicinal, pharmaceutical, agrochemical, and material sciences. The continuous development in synthetic methodologies to produce novel 1,3-oxazole derivatives is a testament to their versatility and broad utility. The review of metal-dependent synthetic methodologies for these derivatives underscores the scientific community's effort to explore and harness their potential (S. Shinde et al., 2022).

Enzymatic Inhibition and Biological Activities

Compounds like 5,5-Dimethyl-1,3-oxazolidine-2-thione are also studied for their role as enzyme inhibitors. Pyranoid spirofused sugar derivatives, for example, have shown significant impact as enzymatic inhibitors, especially for carbohydrate processing enzymes. This property is crucial for managing various pathological states. The spirofused structures, including spiroacetals/thioacetals and spiro-oxazinanone, are structurally akin to oxazolidine derivatives, indicating potential in biological activities and as chiral auxiliaries in asymmetric reactions (B. La Ferla & G. D’Orazio, 2020).

properties

CAS RN

3980-52-7

Product Name

5,5-Dimethyl-1,3-oxazolidine-2-thione

Molecular Formula

C5H9NOS

Molecular Weight

131.2 g/mol

IUPAC Name

5,5-dimethyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C5H9NOS/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H,6,8)

InChI Key

KQFUFUCGYCUHEV-UHFFFAOYSA-N

SMILES

CC1(CNC(=S)O1)C

Canonical SMILES

CC1(CNC(=S)O1)C

Other CAS RN

3980-52-7

synonyms

5,5'-dimethyl-2-thiooxazolidone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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